3,5-Difluorocinnamic acid (CAS 147700-58-1) is a highly specialized, di-halogenated aromatic building block distinguished by its specific meta-fluorine substitution pattern. While traditionally utilized as a precursor in active pharmaceutical ingredient (API) synthesis, its most critical procurement value lies in advanced materials science and nanotechnology. The compound features a high melting point of 204-205 °C, ensuring robust thermal stability during rigorous processing . Furthermore, the dual electron-withdrawing fluorine atoms impart a highly specific molecular dipole moment, making this compound a premier choice for precision surface engineering, such as tuning the work functions of semiconductor films and directing the self-assembly of colloidal nanoparticles.
Procurement substitution with unsubstituted cinnamic acid or alternative positional isomers (such as 2,5- or 2,6-difluorocinnamic acid) routinely fails in precision applications due to drastic differences in steric profiles and dipole moments. For instance, in solid-state photochemistry, the 3,5-isomer exhibits significantly lower [2+2] photodimerization reactivity compared to the 2,5-isomer, fundamentally altering its behavior in UV-exposed environments [1]. In nanotechnology, substituting the 3,5-isomer with 2,6-difluorocinnamic acid during quantum dot passivation destroys the ability to form anisotropic Janus-Ligand Shells, resulting instead in randomly mixed surfaces [2]. Consequently, buyers must strictly specify 3,5-difluorocinnamic acid when predictable band-edge shifting or specific nanoparticle morphologies are required.
Substituting 2,5- or 2,6-difluorocinnamic acid may shift solid-state photoreactivity ranking away from the intermediate profile.
Non-fluorinated cinnamic acid lacks the thermal stability and acidity profile of the 3,5-difluoro isomer, limiting high-temperature utility.
Isomer mismatch may compromise quantum dot ligand dipole engineering or biosynthetic pathway compatibility demonstrated for 3,5-DFCA.
In comparative high-pressure and ambient solid-state [2+2] photodimerization studies, 3,5-difluorocinnamic acid demonstrates noticeably lower reactivity than its positional isomer, 2,5-difluorocinnamic acid, at both 0.1 MPa and 0.4 GPa. Despite similar monomer distances and crystal free-space volumes, the specific 3,5-fluorine substitution exerts a distinct electronic and steric effect that suppresses the reaction rate [1].
| Evidence Dimension | [2+2] Photodimerization reactivity in crystalline state |
| Target Compound Data | Lower conversion rate / Higher UV stability |
| Comparator Or Baseline | 2,5-difluorocinnamic acid (Faster reaction rate at 0.1 MPa and 0.4 GPa) |
| Quantified Difference | Qualitatively lower conversion rate under identical UV irradiation and pressure conditions |
| Conditions | 100 W Hg lamp (WG-320 filter), 0.1 MPa to 0.4 GPa pressure |
For procurement in UV-curable materials or photo-stable formulations, the 3,5-isomer provides a wider stability window against unwanted solid-state dimerization compared to the 2,5-isomer.
When used for X-type ligand exchange on 2.5 nm PbS quantum dots, 3,5-difluorocinnamic acid uniquely drives the formation of a highly ordered Janus-Ligand Shell (JLS). In direct contrast, utilizing the closely related 2,6-difluorocinnamic acid under identical stoichiometric conditions results in a randomly mixed ligand shell. This phase separation behavior is dictated by the specific dipole and packing thermodynamics of the 3,5-substitution [1].
| Evidence Dimension | Ligand shell morphology on 2.5 nm PbS QDs |
| Target Compound Data | Forms anisotropic Janus-Ligand Shell (JLS) |
| Comparator Or Baseline | 2,6-difluorocinnamic acid (Forms randomly mixed shell) |
| Quantified Difference | Complete morphological divergence (Ordered vs. Random) |
| Conditions | 1:1 X-type ligand exchange on 2.5 nm PbS QDs in solution |
Buyers engineering anisotropic nanomaterials or directional self-assembling quantum dots must specify the 3,5-isomer, as generic difluoro-substitution fails to induce the required Janus morphology.
Fractional ligand replacement of native insulating oleic acid with 3,5-difluorocinnamic acid on PbS quantum dot films enables precise, linear tuning of the band edge position. Photoelectron yield spectroscopy (PYS) confirms that the energy levels shift linearly (slope Ap = 0.0045) as a function of the number of bound 3,5-difluorocinnamate ligands, driven by its specific molecular dipole moment, while strictly retaining the film's hydrophobic wettability [1].
| Evidence Dimension | Band edge energy shift vs. ligand density |
| Target Compound Data | Linear shift (slope Ap = 0.0045) with retained hydrophobicity |
| Comparator Or Baseline | Native oleic acid (OA) passivated films (Baseline energy level, insulating) |
| Quantified Difference | Predictable linear energy level shift proportional to 3,5-difluorocinnamate binding |
| Conditions | Fractional ligand replacement on nonconductive PbS CQD films, measured via PYS |
Provides device engineers with a mathematically predictable precursor for tuning the work function of photovoltaic and LED films without compromising moisture resistance.
The introduction of fluorine atoms at the 3 and 5 positions significantly alters the thermal profile of the cinnamic acid core. 3,5-Difluorocinnamic acid exhibits a melting point of 204-205 °C, which is substantially higher than that of unsubstituted cinnamic acid (approx. 133 °C). This elevated melting point translates to a broader thermal processing window.
| Evidence Dimension | Melting Point (Thermal Stability) |
| Target Compound Data | 204-205 °C |
| Comparator Or Baseline | Unsubstituted cinnamic acid (~133 °C) |
| Quantified Difference | +71 to +72 °C increase in melting point |
| Conditions | Standard atmospheric pressure |
Essential for procurement in high-temperature synthetic workflows or polymer melt-processing where standard cinnamic acid would prematurely melt or degrade.
Leveraging its specific dipole moment, this compound is the optimal ligand for fractionally replacing insulating oleates in PbS quantum dot films. It allows engineers to linearly shift band-edge positions without sacrificing the film's hydrophobic integrity, critical for high-efficiency photovoltaics and LEDs [1].
Due to its unique surface-packing thermodynamics, 3,5-difluorocinnamic acid is uniquely suited for creating Janus-Ligand Shells on small (e.g., 2.5 nm) colloidal nanoparticles, enabling advanced directional self-assembly applications that fail with the 2,6-isomer[2].
With a melting point exceeding 204 °C, this compound is highly recommended as a thermally stable precursor in melt-processing workflows or high-temperature cross-coupling reactions where standard unsubstituted cinnamic acid would degrade or prematurely melt .
Irritant